molecular formula C15H13FN2O B1269309 [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 309938-27-0

[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol

Cat. No.: B1269309
CAS No.: 309938-27-0
M. Wt: 256.27 g/mol
InChI Key: AQUZVNQMUGYVCL-UHFFFAOYSA-N
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Description

[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol: is a chemical compound with the molecular formula C15H13FN2O It is characterized by the presence of a benzimidazole ring substituted with a fluorobenzyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the benzimidazole core with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of Methanol Moiety: The final step involves the reduction of the benzimidazole derivative to introduce the methanol group. This can be done using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group in [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Bases like potassium carbonate and solvents such as dimethylformamide are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity. The methanol moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol
  • [1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methanol
  • (6-Methoxy-1H-benzimidazol-2-yl)methanol

Uniqueness

  • The presence of the fluorobenzyl group in [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol imparts unique electronic properties, potentially enhancing its biological activity compared to its methyl and chloro analogs.
  • The methanol moiety provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with varying properties.

Properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c16-12-6-2-1-5-11(12)9-18-14-8-4-3-7-13(14)17-15(18)10-19/h1-8,19H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUZVNQMUGYVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354017
Record name [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309938-27-0
Record name [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 309938-27-0
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